1-Benzyl-5-iodoimidazole

Übersicht

Beschreibung

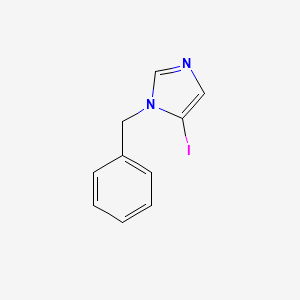

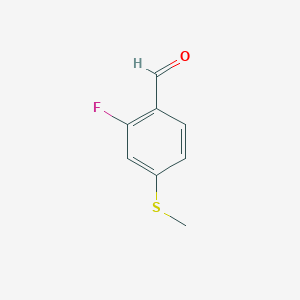

1-Benzyl-5-iodoimidazole is a chemical compound with the CAS Number: 941286-76-6 and a molecular weight of 284.1 . Its IUPAC name is 1-benzyl-5-iodo-1H-imidazole . It is a derivative of imidazole, a five-membered heterocyclic moiety .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-iodoimidazole is represented by the linear formula C10H9IN2 . The InChI code for this compound is 1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including [3 + 2] cycloaddition reactions , and multicomponent reactions .Physical And Chemical Properties Analysis

1-Benzyl-5-iodoimidazole is a solid that is highly soluble in water and other polar solvents . It has a molecular weight of 284.1 .Wissenschaftliche Forschungsanwendungen

- Imidazole and its derivatives have a wide range of biological and pharmacological activities . They are used in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

- The methods of application or experimental procedures vary depending on the specific drug and its intended use. Typically, these involve chemical synthesis processes under controlled conditions .

- The outcomes of these applications are diverse, ranging from the treatment of various diseases to the inhibition of specific enzymes .

- Imidazole derivatives also act as selective plant growth regulators, fungicides, and herbicides .

- The methods of application typically involve the formulation of the imidazole derivative into a suitable form for application, such as a spray or granule, and then applying it to the target area .

- The outcomes can include improved plant growth, protection of crops from pests, and control of unwanted vegetation .

- Imidazole and its derivatives are used in synthetic chemistry, particularly in the synthesis of other complex organic compounds .

- The methods of application involve various chemical reactions, often catalyzed by specific substances .

- The outcomes can include the successful synthesis of the target compound, with potential applications in various fields .

- Imidazole derivatives have found applications in industry, such as in the production of dyes for solar cells and other optical applications .

- The methods of application typically involve the incorporation of the imidazole derivative into the manufacturing process of the product .

- The outcomes can include improved product performance, such as increased efficiency of solar cells .

- Imidazole derivatives are used in the development of functional materials .

- The methods of application often involve the synthesis of the material using the imidazole derivative as a building block .

- The outcomes can include materials with unique properties, such as high strength or specific optical properties .

Pharmaceuticals

Agrochemicals

Synthetic Chemistry

Industry

Functional Materials

Catalysis

- Imidazoles, particularly those substituted with alkyl chains, can be used to form ionic liquids . These are salts that are liquid at or near room temperature, and they have a variety of applications, including as solvents for chemical reactions .

- The methods of application typically involve the synthesis of the ionic liquid using the imidazole derivative and a suitable counterion .

- The outcomes can include the successful synthesis of the ionic liquid, which can then be used in a variety of applications .

- Imidazoles can be used to form N-heterocyclic carbenes, which are a type of organometallic compound . These have a variety of applications, including as catalysts for chemical reactions .

- The methods of application typically involve the synthesis of the NHC using the imidazole derivative, followed by its incorporation into a metal complex .

- The outcomes can include the successful synthesis of the NHC and its use in catalysis .

- Certain imidazole derivatives can be used in the synthesis of dyes for solar cells . These dyes can help to improve the efficiency of the solar cells .

- The methods of application typically involve the synthesis of the dye using the imidazole derivative, followed by its incorporation into the solar cell .

- The outcomes can include the successful synthesis of the dye and an improvement in the performance of the solar cells .

Ionic Liquids

N-Heterocyclic Carbenes (NHCs)

Dyes for Solar Cells

- Imidazole derivatives can also be used in other optical applications . For example, they can be used in the synthesis of materials with specific optical properties .

- The methods of application typically involve the synthesis of the material using the imidazole derivative .

- The outcomes can include the successful synthesis of the material and its use in the intended optical application .

- Imidazole derivatives can be used in the development of functional materials . These materials can have a variety of properties, depending on the specific imidazole derivative used .

- The methods of application often involve the synthesis of the material using the imidazole derivative as a building block .

- The outcomes can include materials with unique properties, such as high strength or specific optical properties .

- Imidazole and its derivatives are used in catalysis, particularly as N-heterocyclic carbenes .

- The methods of application involve the use of the imidazole derivative as a catalyst in a chemical reaction .

- The outcomes can include increased reaction speed or yield .

- Imidazoles, particularly those substituted with alkyl chains, can be used to form ionic liquids . These are salts that are liquid at or near room temperature, and they have a variety of applications, including as solvents for chemical reactions .

- The methods of application typically involve the synthesis of the ionic liquid using the imidazole derivative and a suitable counterion .

- The outcomes can include the successful synthesis of the ionic liquid, which can then be used in a variety of applications .

- Imidazoles can be used to form N-heterocyclic carbenes, which are a type of organometallic compound . These have a variety of applications, including as catalysts for chemical reactions .

- The methods of application typically involve the synthesis of the NHC using the imidazole derivative, followed by its incorporation into a metal complex .

- The outcomes can include the successful synthesis of the NHC and its use in catalysis .

- Certain imidazole derivatives can be used in the synthesis of dyes for solar cells . These dyes can help to improve the efficiency of the solar cells .

- The methods of application typically involve the synthesis of the dye using the imidazole derivative, followed by its incorporation into the solar cell .

- The outcomes can include the successful synthesis of the dye and an improvement in the performance of the solar cells .

Ionic Liquids

N-Heterocyclic Carbenes (NHCs)

Dyes for Solar Cells

- Imidazole derivatives can also be used in other optical applications . For example, they can be used in the synthesis of materials with specific optical properties .

- The methods of application typically involve the synthesis of the material using the imidazole derivative .

- The outcomes can include the successful synthesis of the material and its use in the intended optical application .

- Imidazole derivatives can be used in the development of functional materials . These materials can have a variety of properties, depending on the specific imidazole derivative used .

- The methods of application often involve the synthesis of the material using the imidazole derivative as a building block .

- The outcomes can include materials with unique properties, such as high strength or specific optical properties .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 1-Benzyl-5-iodoimidazole could involve further exploration of its potential biological activities and applications in drug development.

Eigenschaften

IUPAC Name |

1-benzyl-5-iodoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFISVVTYNDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-iodoimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)